![molecular formula C14H19N3O B1297182 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one CAS No. 438621-58-0](/img/structure/B1297182.png)

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one” is a chemical compound with the CAS Number: 170921-48-9 . It has a molecular weight of 245.32 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

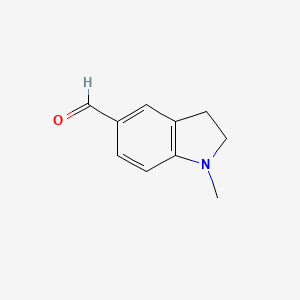

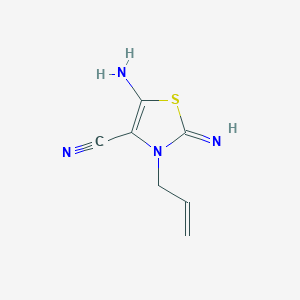

Molecular Structure Analysis

The InChI code for this compound is1S/C14H19N3O/c18-13-14 (16-11-15-13)6-8-17 (9-7-14)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2, (H,15,18) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 245.32 .Wissenschaftliche Forschungsanwendungen

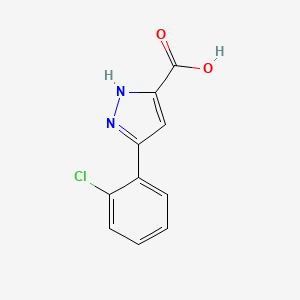

Application in Cancer Research

- Scientific Field : Oncology

- Summary of Application : This compound has been studied for its potential activity as an inhibitor of PC3 prostatic tumor cells . The research is based on a molecular docking study and some biological assays to demonstrate the molecule’s effect on tumor cells migration and invasion .

- Methods of Application : The study involved a molecular docking study and some biological assays .

- Results or Outcomes : The results of the study are very interesting and suggest that triazaspirane conformers could potentially inhibit PC3 prostatic tumor cells .

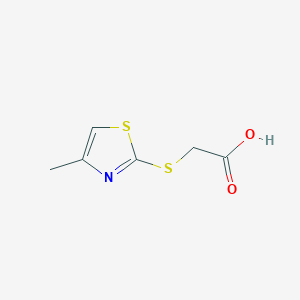

Application in Gastroenterology

- Scientific Field : Gastroenterology

- Summary of Application : A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one, which includes “8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one”, was synthesized and their activity as new anti-ulcer agents was investigated in vivo .

- Methods of Application : The compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .

- Results or Outcomes : The compounds were found to possess anti-ulcer activity comparable with that of omeprazole .

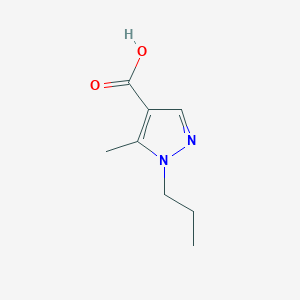

Application in Necroptosis Inhibition

- Scientific Field : Cell Biology

- Summary of Application : This compound has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

- Methods of Application : The study involved a screening process that identified this compound as a promising RIPK1 inhibitor. A molecular docking analysis was conducted to understand the interaction between the compound and RIPK1 .

- Results or Outcomes : The benzyl groups of the compound are suggested to be inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

Application in Synthesis of Spirohydantoins

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is a useful research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application in Necroptosis Inhibition

- Scientific Field : Cell Biology

- Summary of Application : This compound has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

- Methods of Application : The study involved a screening process that identified this compound as a promising RIPK1 inhibitor. A molecular docking analysis was conducted to understand the interaction between the compound and RIPK1 .

- Results or Outcomes : The benzyl groups of the compound are suggested to be inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

Application in Synthesis of Spirohydantoins

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is a useful research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-benzyl-1,3,8-triazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c18-13-15-11-14(16-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIILOBDVULJBMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.